molecular formula C7H13BrO2 B12312768 3-(Bromomethyl)-3-(methoxymethyl)oxolane

3-(Bromomethyl)-3-(methoxymethyl)oxolane

Cat. No.: B12312768
M. Wt: 209.08 g/mol
InChI Key: UTXRJJDMZJYUBW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(methoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a bromomethyl group and a methoxymethyl group attached to the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(methoxymethyl)oxolane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxolane ring.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Specific details would depend on the industrial application and desired production scale.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(methoxymethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be used in the development of bioactive molecules or as a building block in medicinal chemistry.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(methoxymethyl)oxolane would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(methoxymethyl)oxolane: Similar structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-3-(ethoxymethyl)oxolane: Similar structure but with an ethoxymethyl group instead of methoxymethyl.

Uniqueness

3-(Bromomethyl)-3-(methoxymethyl)oxolane is unique due to the specific combination of bromomethyl and methoxymethyl groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-(bromomethyl)-3-(methoxymethyl)oxolane

InChI

InChI=1S/C7H13BrO2/c1-9-5-7(4-8)2-3-10-6-7/h2-6H2,1H3

InChI Key

UTXRJJDMZJYUBW-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOC1)CBr

Origin of Product

United States

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